(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo
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Overview
Description
(1R,5S,6s)-3-benzyl-3-azabicyclo[311]heptane-6-carboxylicacidhydrochloride,endo is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the benzyl group and the carboxylic acid functionality. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and yield. The scalability of the synthetic route is crucial for its application in commercial products.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Chloroform: An organochlorine compound with different applications and properties.
Trichloroethylene: Another organochlorine compound used primarily as a solvent.
Epibatidine: A naturally occurring alkaloid with potent biological activity.
Uniqueness
What sets (1R,5S,6s)-3-benzyl-3-azabicyclo[311]heptane-6-carboxylicacidhydrochloride,endo apart from these similar compounds is its unique bicyclic structure and the specific functional groups it contains
Properties
Molecular Formula |
C14H18ClNO2 |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(1S,5R)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c16-14(17)13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;/h1-5,11-13H,6-9H2,(H,16,17);1H/t11-,12+,13?; |
InChI Key |
WUVVZLFGLVPILN-KOQCZNHOSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C2C(=O)O)CC3=CC=CC=C3.Cl |
Canonical SMILES |
C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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